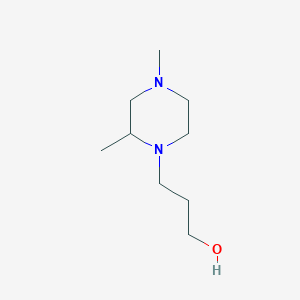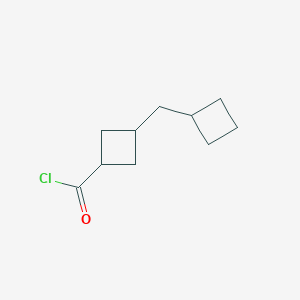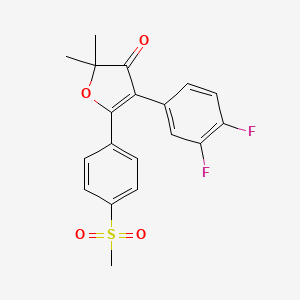![molecular formula C14H24O3Si B13967230 4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol CAS No. 252947-20-9](/img/structure/B13967230.png)
4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is a chemical compound that features a phenol group substituted with a tert-butyldimethylsilyl (TBDMS) ether. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various functionalized phenols depending on the substituent introduced.
Scientific Research Applications
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group by forming a strong Si-O bond, which prevents unwanted reactions during synthetic processes. The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.
Methoxymethyl ethers: Less stable and more prone to hydrolysis.
Uniqueness
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under mild conditions, making it a preferred choice in many synthetic applications .
Properties
CAS No. |
252947-20-9 |
|---|---|
Molecular Formula |
C14H24O3Si |
Molecular Weight |
268.42 g/mol |
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenol |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9,15H,10-11H2,1-5H3 |
InChI Key |
GPWOBGCMCLGEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


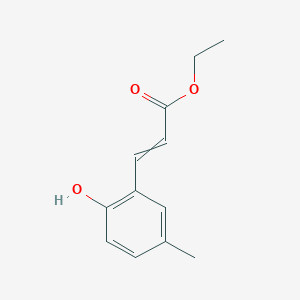
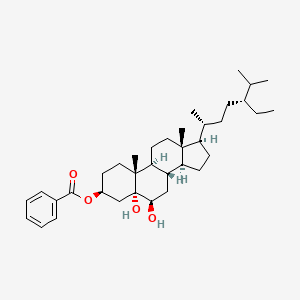
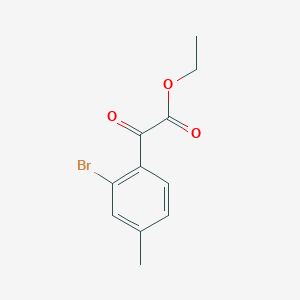
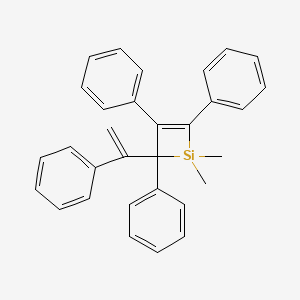
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
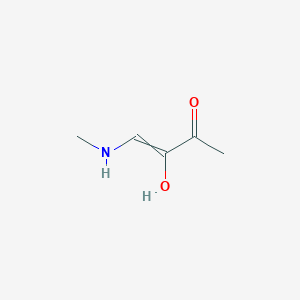
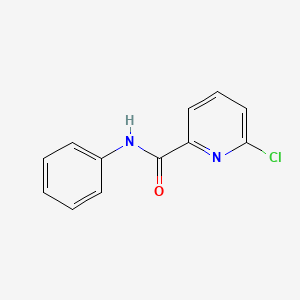
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
